(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

Procuring incorrectly specified pyrrolidine stereoisomers leads to failed chiral induction or inactive biological assays. This (3S,5S) compound (CAS 108315-39-5) is a stereochemically defined intermediate for enantioselective catalysis and glycosidase inhibitor SAR. • ≥98% purity, free base or HCl salt • Direct precursor for cis-2,5-disubstituted pyrrolidine-based receptor agonists • Confirmed optical rotation for catalyst reproducibility • Available for immediate R&D dispatch

Molecular Formula C5H11NO2
Molecular Weight 117.148
CAS No. 108315-39-5
Cat. No. B2656564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
CAS108315-39-5
Molecular FormulaC5H11NO2
Molecular Weight117.148
Structural Identifiers
SMILESC1C(CNC1CO)O
InChIInChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5-/m0/s1
InChIKeyCALDMMCNNFPJSI-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (CAS 108315-39-5): A Defined Chiral Pyrrolidine Building Block


(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (CAS 108315-39-5), also known as (2S,4S)-4-hydroxy-2-pyrrolidinemethanol, is a chiral pyrrolidine derivative characterized by a hydroxymethyl group and a hydroxyl group in a defined (3S,5S) absolute configuration . This stereochemically pure scaffold serves as a versatile intermediate in asymmetric synthesis, particularly for the construction of bioactive molecules and pharmaceutical candidates . Its rigid pyrrolidine backbone and polar substituents make it a valuable ligand or building block for enantioselective reactions . The compound is commercially available as a free base (typical purity ≥98%) and as a hydrochloride salt .

1 Chiral building block for asymmetric synthesis of bioactive molecules
2 Defined (3S,5S) absolute configuration ensures stereochemical control in downstream steps
3 Available as free base (reported purity ≥98%) or hydrochloride salt; select form based on synthetic protocol
Free base may simplify workflows that avoid additional neutralization steps.

Why Generic Substitution of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Fails: The Critical Role of Stereochemistry


In medicinal chemistry and asymmetric synthesis, the biological activity and synthetic utility of chiral pyrrolidine derivatives are exquisitely sensitive to absolute stereochemistry. Simple substitution of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol with a diastereomer or enantiomer (e.g., (3R,5S) or (3R,5R) isomers) can lead to a complete loss of target engagement or a reversal of chiral induction in catalytic applications [1]. For instance, polyhydroxylated pyrrolidines are known glycosidase inhibitors, and their potency is directly tied to the three-dimensional arrangement of their hydroxyl groups within the enzyme active site [2]. Similarly, the core scaffold of potent β3-adrenergic receptor agonists requires a specific cis-2,5-disubstituted pyrrolidine configuration with defined stereochemistry [3]. Therefore, relying on a generic or incorrectly specified stereoisomer cannot reproduce the specific interactions or synthetic outcomes achieved with the precisely defined (3S,5S) compound. The following quantitative evidence underscores the verifiable differences that make this specific stereoisomer the necessary choice for targeted applications.

Target
(3S,5S) Stereoisomer
Precisely defined configuration; required for reproducible stereochemical outcomes in asymmetric synthesis and target engagement in biological assays.
Potential Substitute
Diastereomer or Enantiomer
Even a single stereocenter inversion can reverse chiral induction or abolish enzyme/receptor interaction, leading to misleading activity data or failed syntheses.
Generic substitution may not transfer – verify optical rotation to confirm correct enantiomer.

Quantitative Differentiation of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Against Key Analogs


Optical Rotation: Definitive Identity Confirmation Against Its Enantiomer

The absolute stereochemistry of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is unequivocally defined by its specific optical rotation. The (S,S)-enantiomer, corresponding to the target compound, exhibits a specific rotation of [α]²⁰ᴅ = +24.7 (c = 1.4, CH₃OH), while its mirror image, the (R,R)-enantiomer, shows [α]²⁰ᴅ = -23.7 (c = 1.5, CHCl₃) [1]. This large, opposite sign of rotation provides a direct, quantitative method to verify the correct stereoisomer has been procured and to ensure it has not been substituted with or contaminated by its enantiomer, which could have drastically different biological or catalytic properties.

Optical Rotation Identity
Head-to-head
Target: [α]²⁰ᴅ = +24.7 (c 1.4, CH₃OH)
Enantiomer: [α]²⁰ᴅ = -23.7 (c 1.5, CHCl₃)
Confirms procurement of (3S,5S) enantiomer; opposite sign prevents accidental substitution.
Method context: polarimetry under stated conditions.
Chiral Purity Enantiomeric Excess Asymmetric Synthesis Stereochemical Identity

Glycosidase Inhibition: Enantiomer-Specific Activity Profile

The biological activity of hydroxymethylpyrrolidines as glycosidase inhibitors is highly stereospecific. The (2R,3S)-diastereomer, a close structural analog, has demonstrated measurable inhibition constants: Ki = 25 µM for α-D-glucosidase and Ki = 80 µM for β-D-glucosidase [1]. While a direct Ki value for the target (3S,5S) compound is not published in the same study, the enantiomeric relationship dictates that its binding affinity to the chiral active site of glycosidases will be significantly different [2]. This stereochemical sensitivity underscores the necessity of specifying the exact (3S,5S) isomer for any investigation into glycosidase-related mechanisms, as the use of an incorrect isomer would yield misleading activity data.

Glycosidase Inhibition
Reported
Related diastereomer Ki: 25 µM (α-glucosidase), 80 µM (β-glucosidase). Target stereoisomer expected to show distinct binding profile.
Stereochemistry critically influences enzyme inhibition; using correct isomer supports valid SAR interpretation.
Cross-study comparison; direct Ki for (3S,5S) not reported.
Glycosidase Inhibition Iminosugar Enzyme Assay Chiral Drug Discovery

β3-Adrenergic Receptor Agonist Scaffold: Stereochemical Requirements for Potency

The (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol scaffold is a key intermediate in the synthesis of cis-2,5-disubstituted pyrrolidines, which are the core of a novel class of potent and selective human β3-adrenergic receptor (β3-AR) agonists [1]. The stereochemistry of this core is critical; the active agonists require a specific R,R stereochemistry at the C1' and C2 positions, with the pyrrolidine substituents in a cis relationship [1]. The target compound, with its defined (3S,5S) configuration, provides the precise stereochemical foundation necessary for constructing these advanced intermediates. Deviation to a different diastereomer or enantiomer would yield a scaffold with the incorrect three-dimensional orientation, which is known to be essential for receptor activation and functional potency (e.g., EC50 values in the nanomolar range for optimized compounds) [2].

β3-AR Agonist Scaffold
Class-level
Correct (3S,5S) configuration enables synthesis of cis-2,5-disubstituted pyrrolidine core required for potent β3-AR agonists (reported EC₅₀ in nM range for optimized compounds).
Supports pathway-specific research fit; incorrect stereoisomer fails to meet SAR requirements.
Class-level inference based on patent and literature SAR; verify for specific agonist series.
β3-Adrenergic Receptor Overactive Bladder Drug Discovery Chiral Scaffold

Physical Form and Purity: Free Base vs. Hydrochloride Salt

The (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol free base is commercially available with a typical purity of ≥98% (e.g., from Fluorochem and Chemscene) . In contrast, the corresponding hydrochloride salt (CAS 1350834-24-0) is often supplied at a purity of 95% . The free base form offers a higher baseline purity, which may be advantageous for applications requiring high-fidelity material, such as initial SAR studies or analytical standard preparation. Furthermore, the free base eliminates the need for a neutralization step in certain reaction sequences, simplifying the synthetic workflow.

Free Base vs HCl Salt Purity
Data to verify
Free base ≥98% purity; hydrochloride salt typically 95%.
Higher baseline purity may reduce impurity-driven variability in sensitive assays or synthetic steps.
Based on supplier specifications; independent verification recommended.
Purity Free Base Hydrochloride Salt Material Sourcing

Optimal Application Scenarios for (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Based on Verified Differentiation


Stereospecific Synthesis of Glycosidase Inhibitor Leads

For medicinal chemistry programs targeting glycosidase enzymes, the correct (3S,5S) stereoisomer is essential. As established, the inhibition potency of hydroxymethylpyrrolidines is highly stereospecific [1]. Using the precisely defined (3S,5S) scaffold ensures that any observed biological activity can be confidently attributed to the intended stereochemistry, which is fundamental for building accurate SAR models and avoiding false negatives or misleading activity cliffs [2].

Construction of cis-2,5-Disubstituted Pyrrolidine Scaffolds for β3-AR Agonists

The compound is a critical starting material for the enantioselective synthesis of cis-2,5-disubstituted pyrrolidines, the core of advanced β3-adrenergic receptor agonists [3]. The (3S,5S) configuration is a prerequisite for establishing the correct stereochemical array (R,R at C1',C2 and cis-substitution) required for potent and selective receptor activation [3]. Procuring this specific isomer is a necessary first step for any research group developing novel therapies for overactive bladder or related conditions.

Development of Chiral Ligands and Catalysts for Asymmetric Reactions

The rigid pyrrolidine ring and defined (3S,5S) stereochemistry make this compound an excellent precursor for chiral ligands used in enantioselective catalysis . The high optical purity (confirmed by specific rotation [4]) ensures that any derived catalyst will have a high degree of chiral induction. In contrast, a catalyst derived from a mixture of stereoisomers or the wrong enantiomer would lead to low or no enantioselectivity in the target reaction, rendering the catalyst useless for asymmetric synthesis [4].

Application
Selection Property
Validation Focus
Glycosidase inhibitor lead studies
Stereochemically defined scaffold
Enantiomer-specific enzyme assay response
β3-adrenergic receptor research
Precursor for cis-2,5-disubstituted pyrrolidine core
Stereochemical integrity in SAR models
Chiral ligand and catalyst development
High enantiomeric purity building block
Enantioselectivity in asymmetric reactions

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